Product packaging for 2-(5-Chloro-2-iodophenyl)acetic acid(Cat. No.:)

2-(5-Chloro-2-iodophenyl)acetic acid

Cat. No.: B12950669
M. Wt: 296.49 g/mol
InChI Key: WYPYDMVFQLJYJE-UHFFFAOYSA-N
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Description

Contextualizing Aryl Acetic Acid Scaffolds in Modern Chemical Science

Aryl acetic acids, a class of organic compounds characterized by a phenyl group attached to an acetic acid moiety, represent a foundational scaffold in modern chemical science. nih.gov Their structural motif is prevalent in numerous biologically active molecules and serves as a crucial building block in the synthesis of a wide array of complex organic compounds. orgsyn.org The versatility of the phenylacetic acid framework is evident in its widespread presence in pharmaceuticals, agrochemicals, and fragrances. fishersci.combldpharm.com

In medicinal chemistry, arylalkanoic acids are particularly noteworthy, with many derivatives functioning as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmatrix-fine-chemicals.com The substitution pattern on the aromatic ring is a key determinant of the biological activity, and the ability to modify this ring allows chemists to fine-tune the pharmacological properties of the molecule. nih.gov Beyond inflammation, derivatives have been investigated for a range of therapeutic applications, including as neuroprotective and anticancer agents. orgsyn.orgnih.govcymitquimica.com The global market for compounds like phenylacetic acid is substantial, driven significantly by its demand as an intermediate in the production of pharmaceuticals, such as penicillin and diclofenac (B195802). bldpharm.compatsnap.comnih.gov Phenylacetic acid itself is also found in nature as a plant auxin and an antimicrobial agent. orgsyn.orgpatsnap.com

Strategic Incorporation of Halogen Atoms in Aryl Systems

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental and powerful strategy in synthetic organic chemistry. chemicalbook.com When applied to aryl systems, the incorporation of halogens dramatically influences the molecule's physical, chemical, and biological properties. sigmaaldrich.comkajay-remedies.com The presence of a halogen on an aromatic ring alters its electronic nature and provides a reactive "handle" for further chemical transformations. chemicalbook.comsigmaaldrich.com This makes aryl halides invaluable intermediates in organic synthesis. kajay-remedies.com

The strategic placement of halogens is a cornerstone of modern drug discovery and complex molecule synthesis. Chlorine, for instance, is a key element in a vast number of FDA-approved drugs, highlighting the importance of chloro-containing molecules in pharmaceuticals. innospk.com Halogen atoms can serve as key components for initiating cascade reactions or can be installed late in a synthetic sequence to modify a nearly complete structure. chemicalbook.com Furthermore, aryl halides are common precursors for organometallic reagents and are pivotal in a variety of cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. kajay-remedies.com The specific halogen used is of great importance; for example, aryl iodides are typically more reactive than aryl chlorides in many common coupling reactions, allowing for selective transformations on a di-halogenated substrate.

Research Significance of 2-(5-Chloro-2-iodophenyl)acetic acid in Complex Molecular Synthesis

The compound This compound is a di-halogenated phenylacetic acid derivative that holds considerable potential as a versatile building block in the synthesis of more complex molecules. Its significance lies in the distinct reactivity of its two halogen substituents—a chloro group and an iodo group—on the phenylacetic acid scaffold. The iodine atom, being more labile in metal-catalyzed cross-coupling reactions, can be selectively targeted for transformations, leaving the chloro group intact for subsequent modifications. This differential reactivity makes the molecule an attractive intermediate for the modular construction of elaborate chemical structures, particularly in the development of novel pharmaceutical agents or materials.

While direct synthesis routes for this compound are not extensively documented in mainstream literature, its preparation can be logically inferred from established chemical transformations. A plausible synthetic pathway begins with the precursor 2-chloro-5-iodobenzoic acid . The synthesis of this benzoic acid derivative is well-established and can be achieved from starting materials like o-chlorobenzoic acid through nitration, reduction, and a diazotization-iodination sequence. kajay-remedies.com Another route involves the direct iodination of 2-chlorobenzoic acid using reagents such as iodine and ammonium (B1175870) persulfate.

Once the precursor 2-chloro-5-iodobenzoic acid is obtained, it can be converted to the target phenylacetic acid derivative through a homologation process, which involves the extension of the carbon chain by one -CH2- group. Standard synthetic methods for this transformation include the Arndt-Eistert reaction or a sequence involving reduction of the carboxylic acid to a benzyl (B1604629) alcohol, conversion to a benzyl halide, and subsequent reaction with a cyanide salt followed by hydrolysis to yield the final acetic acid product.

The utility of this compound as a synthetic intermediate is underscored by the chemical properties of its constituent parts. The ortho-iodo substituent makes it an ideal candidate for intramolecular cyclization reactions to form various heterocyclic systems. For example, similar 2-iodophenylacetic acid derivatives are used in palladium-catalyzed reactions to form other complex structures.

Data Tables

The following tables provide data on the direct precursor to this compound and other related halogenated phenylacetic acid derivatives to provide a contextual understanding of their physical and chemical properties.

Table 1: Properties of Precursor Compound

Property Value Source(s)
Compound Name 2-Chloro-5-iodobenzoic acid
Molecular Formula C₇H₄ClIO₂
Molecular Weight 282.46 g/mol
CAS Number 19094-56-5
Melting Point 158-161 °C
Appearance Precipitated solid

Table 2: Properties of Related Phenylacetic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Source(s)
2-(2-Iodophenyl)acetic acid 18698-96-9 C₈H₇IO₂ 262.04 116-119 nih.govcymitquimica.com
2-(2-Chlorophenyl)acetic acid 2444-36-2 C₈H₇ClO₂ 170.59 92-95
Di-(p-chlorophenyl)acetic acid 83-05-6 C₁₄H₁₀Cl₂O₂ 281.14 164-166 fishersci.com
2-(3-Iodophenyl)acetic acid 1878-69-9 C₈H₇IO₂ 262.04 N/A nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClIO2 B12950669 2-(5-Chloro-2-iodophenyl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClIO2

Molecular Weight

296.49 g/mol

IUPAC Name

2-(5-chloro-2-iodophenyl)acetic acid

InChI

InChI=1S/C8H6ClIO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

WYPYDMVFQLJYJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)I

Origin of Product

United States

Advanced Synthetic Methodologies for 2 5 Chloro 2 Iodophenyl Acetic Acid

Established Synthetic Routes and Their Mechanistic Underpinnings

Established synthetic routes for compounds like 2-(5-Chloro-2-iodophenyl)acetic acid often rely on classical organic reactions, including direct halogenation and functional group interconversions. These methods, while foundational, provide the basis for understanding more complex transformations.

Direct Halogenation and Functional Group Interconversion Pathways

The synthesis of halogenated aromatic compounds frequently involves the direct introduction of halogen atoms onto a pre-existing aromatic ring. For structures containing multiple halogens, the synthesis often begins with a less complex, commercially available starting material. A common precursor for this compound is 2-chlorobenzoic acid or a related derivative.

One established method involves the direct iodination of 2-chlorobenzoic acid. In a representative procedure, 2-chlorobenzoic acid is treated with iodine in the presence of an oxidizing agent, such as ammonium (B1175870) persulfate, within an acetic acid solvent. chemicalbook.com The reaction is typically initiated at room temperature and then heated to drive the electrophilic aromatic substitution to completion. chemicalbook.com Concentrated sulfuric acid is often added to facilitate the generation of the electrophilic iodine species. chemicalbook.com This process, however, can lead to a mixture of isomers, including the desired 2-chloro-5-iodobenzoic acid and the 2-chloro-3-iodobenzoic acid byproduct, necessitating purification steps to isolate the target compound. chemicalbook.com

An alternative strategy employs a multi-step sequence involving functional group interconversion, which can offer greater regiochemical control. This pathway may start with o-chlorobenzoic acid, which undergoes nitration to introduce a nitro group, followed by reduction of the nitro group to an amine. patsnap.com The resulting 2-chloro-5-aminobenzoic acid is then subjected to a diazotization reaction using sodium nitrite (B80452) in an acidic medium, followed by iodination, often using potassium iodide (a Sandmeyer-type reaction). patsnap.com This sequence strategically places the iodo group at the desired position.

The final step in these routes is the conversion of the benzoic acid or a related precursor into the phenylacetic acid. This can be achieved through various multi-step sequences, such as reduction of the carboxylic acid to a benzyl (B1604629) alcohol, conversion to a benzyl halide, and subsequent cyanation followed by hydrolysis of the resulting benzyl cyanide to the desired acetic acid. sigmaaldrich.com This conversion of a nitrile to a carboxylic acid is a classic example of functional group interconversion. solubilityofthings.comimperial.ac.uk

Table 1: Example of Direct Iodination for a Precursor chemicalbook.com
Starting MaterialReagentsSolventKey ConditionsPrimary ProductReported Purity (Crude)
2-Chlorobenzoic acidIodine, Ammonium persulfate, Sulfuric acidAcetic acidHeat to 80-85°C for 3 hours2-Chloro-5-iodobenzoic acid96.25%

Carbon-Carbon Bond Forming Reactions in Aryl Acetic Acid Synthesis

The construction of the acetic acid side chain on an aryl ring is a critical carbon-carbon bond forming step in the synthesis of aryl acetic acids. wikipedia.org Transition metal-catalyzed reactions have become essential for creating C-C bonds with high selectivity and under mild conditions. illinois.edu

One general approach involves the use of organometallic reagents. For instance, a Grignard reagent derived from a suitable aryl halide can react with a two-carbon electrophile. illinois.edursc.org In the context of this compound, one could theoretically start with 1-chloro-4-iodobenzene (B104392), convert it into an organometallic species (e.g., via a Grignard or organolithium reagent), and then react it with a synthon for the carboxymethyl group, such as chloroacetic acid derivatives or carbon dioxide followed by further elaboration. However, the presence of multiple reactive halogens complicates this direct approach.

A more common strategy is the palladium-catalyzed α-arylation of ketones or esters. rsc.orgacs.org This involves coupling an enolate, or a related anion, with an aryl halide. acs.org While many examples focus on arylating ketones, methods for the direct α-arylation of carboxylic acids are also being developed. acs.org This would involve coupling a di-anion (dienolate) of an acetic acid derivative with an aryl halide like 1-chloro-4-iodobenzene. acs.org

Another classic C-C bond formation is the Arndt-Eistert reaction, which serves to homologate a carboxylic acid by one methylene (B1212753) group. wikipedia.orgvanderbilt.edu Starting from 2-chloro-5-iodobenzoic acid, it could be converted to its acid chloride, reacted with diazomethane (B1218177) to form a diazoketone, and then subjected to a Wolff rearrangement in the presence of water to yield this compound. vanderbilt.edu

Emerging and Sustainable Synthesis Technologies

Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and sustainable methods. Catalytic strategies, particularly those involving transition metals, are at the forefront of these advancements.

Catalytic Strategies for Aryl Halide Functionalization

The functionalization of aryl halides is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from readily available starting materials. rsc.org Catalytic systems offer powerful tools for activating the carbon-halogen bond to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

Palladium catalysis is a dominant force in C-C bond formation. nih.gov The palladium-catalyzed α-arylation of carboxylic acids and their derivatives provides a direct route to aryl acetic acids. acs.org These reactions typically employ a palladium(0) precursor, such as Palladium(II) acetate (B1210297) [Pd(OAc)₂] which is reduced in situ, a phosphine (B1218219) ligand, and a base. rsc.orgacs.org The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the enolate of the acetic acid derivative and reductive elimination to yield the product and regenerate the catalyst. nih.gov

The choice of ligand is critical for the success of these reactions. Bulky, electron-rich phosphine ligands are often effective for coupling a wide variety of aryl halides and ketones. acs.org For the synthesis of this compound, a potential route would be the palladium-catalyzed coupling of 1-chloro-4-iodobenzene with an acetate enolate equivalent. Given the higher reactivity of the C-I bond compared to the C-Cl bond, selective oxidative addition at the iodo-substituted position is highly feasible.

Table 2: General Conditions for Palladium-Catalyzed α-Arylation of Ketones acs.org
ComponentExampleFunction
Palladium SourcePd(OAc)₂Catalyst precursor
Ligand2-Methyl-2'-dicyclohexylphosphinobiphenylStabilizes catalyst, promotes reductive elimination
BaseNaOtBu, NaHMDS, K₃PO₄Generates the enolate nucleophile
SubstratesAryl Halides, Ketones/EstersCoupling partners

The development of these methods allows for the arylation of not just ketones but also esters and even free carboxylic acids, providing a more direct pathway and avoiding protection/deprotection steps. acs.org

Copper catalysis, while older than palladium catalysis, continues to be a vital and evolving field in organic synthesis. dntb.gov.ua Copper-based catalysts are attractive due to their lower cost and unique reactivity. In the context of synthesizing the target molecule, copper can play a role in several key transformations.

The Sandmeyer reaction, a classic example of a copper-mediated transformation, is used to convert an aryl diazonium salt into an aryl halide. As mentioned previously, the synthesis of 2-chloro-5-iodobenzoic acid can proceed via a diazotization-iodination sequence. patsnap.com A related reaction, the Gattermann-Koch reaction or Friedel-Crafts acylation, could be envisioned for introducing the acyl group, which can then be converted to the acetic acid side chain.

More contemporary copper-catalyzed reactions include C-H functionalization and cross-coupling. For example, copper catalysts can facilitate the oxidative decarboxylation of arylacetic acids to form other functional groups. nih.gov While this represents a transformation of the final product, it highlights the reactivity of the arylacetic acid scaffold under copper catalysis. nih.gov Copper is also extensively used in Ullmann-type couplings to form carbon-carbon and carbon-heteroatom bonds, which could be applied to construct the disubstituted aryl core of the molecule. A patent for a related compound, 2-chloro-5-iodobenzoic acid, utilizes cuprous chloride in a key substitution step, demonstrating the industrial relevance of copper-mediated reactions. google.com

Photochemical and Electrochemical Synthesis Approaches

Advanced synthetic strategies are moving towards the use of photochemical and electrochemical methods to construct complex molecules, offering alternative pathways that can be milder and more selective than traditional thermal reactions.

Photochemical Synthesis

Photochemical reactions utilize light energy to activate molecules and drive chemical transformations. For the synthesis of compounds like this compound, photochemical approaches could offer unique advantages. One potential route involves the photostimulated reaction of a phenylacetic acid dianion with a suitable aryl halide. Research has shown that phenylacetic acid dianions can react with aryl halides under photostimulation in what appears to be an SRN1 process. nih.gov The regiochemistry of this arylation can be influenced by the counterion used. nih.gov

Another relevant photochemical transformation is the Wolff rearrangement of α-diazoketones, which can be initiated by light to generate a ketene (B1206846) intermediate. This ketene can then be trapped to form carboxylic acid derivatives. acs.org A one-pot protocol for the synthesis of enantioenriched α-chlorinated carboxylic acid esters has been developed, starting from α-diazoketones and proceeding through a photochemical Wolff rearrangement. acs.org Furthermore, the synthesis of phenylacetic acid from 2-chloroacetophenone (B165298) via a photo-Favorskii rearrangement has also been demonstrated. researchgate.net These examples highlight the potential for using photochemical methods to construct the phenylacetic acid backbone of the target molecule.

The [2+2] photocycloaddition is another versatile method for creating complex carbocyclic frameworks, which could be adapted for the synthesis of precursors to this compound. nih.gov This method is particularly useful for building strained ring systems that can be further elaborated. nih.gov

Electrochemical Synthesis

Electrochemical methods use electrical current to drive redox reactions, providing a powerful and often more environmentally friendly alternative to chemical oxidants and reductants. researchgate.net The electrochemical synthesis of aryl iodides has been demonstrated through methods like anodic iododesilylation, which provides an efficient and mild route to iodinated aromatic compounds from trimethylsilyl-substituted arenes. nih.govblogspot.com This approach could be applied to a suitably substituted silyl-arene to introduce the iodine atom at the desired position.

Electrochemical techniques can also be used to generate hypervalent iodine reagents, which are powerful tools in organic synthesis. frontiersin.org The anodic oxidation of iodoarenes can produce aryl iodide(III) species that can act as mediators in various transformations. frontiersin.org Additionally, the direct electrochemical halogenation of aromatic compounds is a promising green chemistry approach. researchgate.net For instance, the electrochlorination of aromatic compounds using sodium chloride as both the chlorine source and the electrolyte has been reported. researchgate.net

The electrochemical activation of aryl iodides can also facilitate a diverse range of reactions, including borylation, offering a transition-metal-free synthetic strategy. researchgate.net The principles of paired electrosynthesis, where valuable products are formed at both the anode and cathode, represent a highly efficient and green approach to chemical synthesis. cardiff.ac.uk For example, the all-electrochemical synthesis of performic acid from CO2, O2, and H2O has been achieved, showcasing the potential of electrosynthesis to create valuable chemicals from simple starting materials. nih.gov

The following table summarizes potential advanced synthetic approaches for this compound.

Method Description Potential Application Reference
Photochemical SRN1Reaction of a phenylacetic acid dianion with an aryl halide under photostimulation.Arylation of a pre-formed phenylacetic acid. nih.gov
Photochemical Wolff RearrangementLight-induced rearrangement of an α-diazoketone to a ketene, followed by trapping.Formation of the acetic acid moiety on a pre-functionalized aromatic ring. acs.org
Anodic IododesilylationElectrochemical iodination of a trimethylsilyl-substituted arene.Introduction of the iodine atom onto the aromatic ring. nih.govblogspot.com
Electrocatalytic HalogenationDirect halogenation of an aromatic compound using an electrochemical cell.Introduction of the chlorine or iodine atom. researchgate.net

Optimization Protocols for Reaction Efficiency and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and byproducts. For the synthesis of this compound, several key reactions could be targeted for optimization.

One of the most common methods for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction, which involves the diazotization of an arylamine followed by reaction with an iodide salt. acs.orgnih.gov The efficiency and selectivity of the Sandmeyer reaction can be highly dependent on the reaction conditions. numberanalytics.com

Key parameters for optimization of the Sandmeyer reaction include:

Diazotization conditions: The choice of acid (e.g., H₂SO₄, HCl, HBF₄) and nitrosating agent (e.g., NaNO₂, isoamyl nitrite) can significantly impact the stability and reactivity of the diazonium salt. nih.govrsc.org

Iodide source: Potassium iodide (KI) is a common iodide source, but others can be employed. nih.gov

Catalyst: While often not strictly necessary for iodination, the use of a copper(I) catalyst can be beneficial in some cases. numberanalytics.com

Temperature: Careful control of the reaction temperature is critical, as diazonium salts can be unstable at elevated temperatures. numberanalytics.com

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the diazonium intermediate. nih.gov

Electrophilic iodination is another important route to aryl iodides. The regioselectivity of this reaction is a key challenge, particularly with substituted aromatic rings. nih.govd-nb.info Optimization of electrophilic iodination can involve:

Iodinating agent: A variety of reagents are available, from molecular iodine (I₂) activated by an oxidizing agent to more reactive species like N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). organic-chemistry.orgd-nb.info

Catalyst: Organocatalysts, such as thiourea (B124793) derivatives, have been shown to promote mild and selective iodination. organic-chemistry.org

Solvent and additives: The choice of solvent can influence the reactivity of the iodinating agent. Additives like silver salts can be used to activate iodine and drive the reaction to completion. nih.gov

The following table provides a hypothetical optimization study for a key synthetic step, based on literature precedents for similar transformations.

Parameter Condition A Condition B Condition C Observed Outcome Reference
Iodination Reagent I₂ / OxoneNISDIHDIH provides the highest yield of the desired regioisomer. organic-chemistry.orgrsc.orgd-nb.info
Catalyst NoneThioureaAg₂SO₄Thiourea catalysis leads to high selectivity with minimal byproducts. organic-chemistry.orgnih.gov
Solvent DichloromethaneAcetonitrile (B52724)HeptaneAcetonitrile provides a good balance of solubility and reactivity. organic-chemistry.orgnih.gov
Temperature 0 °CRoom Temperature50 °CRoom temperature is optimal for balancing reaction rate and selectivity. numberanalytics.com

By systematically varying these parameters, it is possible to develop a robust and efficient synthesis of this compound with high yield and purity.

Mechanistic Studies and Chemical Reactivity of 2 5 Chloro 2 Iodophenyl Acetic Acid

Reactivity Profiles of the Halogenated Aryl Moiety

The aryl moiety of 2-(5-chloro-2-iodophenyl)acetic acid features two different halogen substituents, an iodine atom at the C2 position and a chlorine atom at the C5 position. This di-halogenated structure provides a platform for selective chemical reactions, primarily due to the significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds.

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to a good leaving group. nih.gov In this compound, the acetic acid group and the halogen atoms act as electron-withdrawing substituents, rendering the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.

The rate of SNAr reactions is also dependent on the nature of the leaving group. Halogen reactivity follows the general trend F > Cl > Br > I, which is inverse to their leaving group ability in SN1/SN2 reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. youtube.com However, the stability of the intermediate (Meisenheimer complex) and the ease of leaving group departure also play crucial roles. nih.gov Given the two halogens present, nucleophilic substitution could theoretically occur at either the C-I or C-Cl bond, with the specific pathway influenced by reaction conditions and the nucleophile employed.

The carbon-halogen bonds on the aryl ring can undergo homolytic cleavage to form radical intermediates, particularly under photostimulation or in the presence of radical initiators. The bond dissociation energy for C-I bonds is significantly lower than for C-Cl bonds, making the C-I bond the primary site for radical reactions.

Photostimulated reactions of phenylacetic acid dianions with aryl halides have been shown to proceed through an SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. nih.gov For this compound, such a transformation would be expected to initiate with the cleavage of the C-I bond to form an aryl radical. This highly reactive intermediate can then participate in various subsequent reactions, including intramolecular cyclization. For instance, the aryl radical can abstract a hydrogen atom from the adjacent acetic acid side chain, leading to the formation of a new radical that can cyclize to form oxindole (B195798) derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. A key advantage of the di-halogenated structure of this compound is the potential for selective, sequential cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl. wikipedia.orgorganic-chemistry.org This pronounced reactivity difference allows for transformations to be targeted specifically at the more labile C-I bond, while leaving the more robust C-Cl bond intact for subsequent reactions.

This selectivity is applicable across a range of important cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent.

Heck-Mizoroki Reaction: Reaction with an alkene. wikipedia.org

Sonogashira Coupling: Reaction with a terminal alkyne. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: Reaction with an amine.

Ullmann Condensation: Copper-catalyzed reaction, often with amines or alcohols.

The primary limitation is that forcing conditions (e.g., high temperatures, highly active catalysts) required to react the C-Cl bond may lead to competitive side reactions or decomposition of the starting material or product. Furthermore, the presence of a free carboxylic acid can sometimes interfere with the catalytic cycle, although many modern catalytic systems are tolerant of this functional group. masterorganicchemistry.com

Table 1: Predicted Selectivity in Cross-Coupling Reactions

Reaction Name Coupling Partner Predicted Primary Product
Suzuki-Miyaura Arylboronic acid 2-Aryl-5-chlorophenylacetic acid
Heck-Mizoroki Alkene (e.g., Styrene) 2-(2-Styryl-5-chlorophenyl)acetic acid
Sonogashira Terminal Alkyne 2-(2-Alkynyl-5-chlorophenyl)acetic acid
Buchwald-Hartwig Amine (R₂NH) 2-(2-(Dialkylamino)-5-chlorophenyl)acetic acid

The halogenated aryl moiety can undergo both oxidation and reduction. The iodine atom, with its ability to exist in higher oxidation states (e.g., +3, +5, +7), can be oxidized to form hypervalent iodine compounds using strong oxidizing agents. libretexts.org These resulting organoiodine(III) or organoiodine(V) species are valuable synthetic intermediates themselves.

Conversely, the aryl halides can be reduced. Catalytic hydrogenation or treatment with reducing agents can lead to hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. Due to the lower bond strength, the C-I bond is more readily reduced than the C-Cl bond. This selective reduction can be a competing pathway in reactions like palladium-catalyzed cross-couplings if hydride sources are present. Studies on the oxidation of the phenylacetic acid backbone itself, such as with potassium permanganate, have shown that it can be oxidized to form benzaldehyde (B42025) derivatives. orientjchem.org

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that allows for a wide range of derivatization reactions, largely independent of the chemistry occurring at the halogenated aromatic ring.

Standard synthetic protocols can be readily applied to convert the carboxylic acid of this compound into a variety of esters and amides. These reactions are fundamental in modifying the compound's physical and chemical properties. For instance, 2-iodophenylacetic acid is known to be a precursor for preparing corresponding esters and amides. sigmaaldrich.com

Esterification: The formation of esters can be achieved through several methods, most commonly the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. sigmaaldrich.com

Amidation: Amides are typically synthesized by activating the carboxylic acid with a coupling agent to facilitate the reaction with a primary or secondary amine. This approach avoids the high temperatures required for direct condensation and minimizes side reactions. A wide array of modern coupling reagents is available for this purpose.

Table 2: Common Reagents for Esterification and Amidation

Transformation Reagent Class Example Reagents
Esterification Acid Catalysts Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH)
Acyl Halide Formation Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂)
Amidation Carbodiimides Dicyclohexylcarbodiimide (B1669883) (DCC), EDC·HCl
Phosphonium Salts BOP, PyBOP
Uronium/Guanidinium Salts HBTU, HATU, HCTU

Decarboxylation Reactions and Their Applications

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, of arylacetic acids typically requires forcing conditions unless facilitated by specific functional groups or catalysts. For this compound, oxidative decarboxylation presents a plausible pathway to synthesize valuable carbonyl compounds. Although direct studies on this specific molecule are scarce, the broader class of arylacetic acids undergoes this transformation under various conditions.

Catalytic Oxidative Decarboxylation:

Several methods for the oxidative decarboxylation of arylacetic acids have been developed, often employing transition metal catalysts or hypervalent iodine reagents. These reactions proceed via the formation of a radical or an organometallic intermediate, which then expels carbon dioxide.

Metal-Catalyzed Decarboxylation: Transition metals like copper and silver can catalyze the oxidative decarboxylation of arylacetic acids. For instance, a copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids has been shown to produce aromatic carbonyl compounds. magritek.com Similarly, silver-catalyzed protodecarboxylation and decarboxylative iodination of aromatic carboxylic acids have been achieved using an oxidant like potassium persulfate (K₂S₂O₈). pulsus.com The proposed mechanism often involves the oxidation of the metal catalyst, which then facilitates the formation of an aryl radical from the carboxylate, followed by the elimination of CO₂. pulsus.com

Hypervalent Iodine Reagents: Reagents such as (diacetoxyiodo)benzene (B116549) (DIB) can mediate the oxidative decarboxylation of 2-aryl carboxylic acids to yield aldehydes, ketones, or nitriles under mild, room-temperature conditions, often with a catalytic amount of sodium azide. nih.gov

Applications:

The primary application of the decarboxylation of this compound would be the synthesis of 1-chloro-4-iodomethylbenzene, a potentially useful building block. More advanced applications could arise from trapping the intermediate radical or organometallic species generated during the decarboxylation process.

Table 1: Examples of Oxidative Decarboxylation Conditions for Arylacetic Acids

Catalyst/ReagentOxidantSolventProduct TypeReference
CopperO₂ (air)-Carbonyl Compound magritek.com
Silver CarbonateK₂S₂O₈Acetonitrile (B52724)Protodecarboxylation pulsus.com
(Diacetoxyiodo)benzene-AcetonitrileAldehyde, Ketone, Nitrile nih.gov

Intramolecular Cyclization and Skeletal Rearrangement Reactions

The structure of this compound, with a reactive acetic acid side chain ortho to an iodine atom, is well-suited for intramolecular cyclization reactions, particularly those mediated by transition metals. These reactions are powerful tools for constructing heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Palladium-Catalyzed Intramolecular Cyclization:

The most anticipated cyclization pathway for this molecule involves palladium-catalyzed reactions. The general mechanism involves:

Oxidative Addition: A low-valent palladium catalyst, typically Pd(0), inserts into the carbon-iodine bond, forming an arylpalladium(II) intermediate.

Intramolecular Insertion/Carbopalladation: If a suitable coupling partner is introduced or generated from the acetic acid moiety (e.g., conversion to an amide or ester with an unsaturated bond), the arylpalladium species can undergo intramolecular insertion.

Reductive Elimination or β-Hydride Elimination: The resulting palladacycle can then undergo reductive elimination to afford the cyclized product and regenerate the Pd(0) catalyst.

A prominent application of this strategy is the synthesis of lactams, which are core structures in many antibiotics. nih.govresearchgate.netnih.gov For example, conversion of this compound to an appropriate N-substituted amide, followed by palladium-catalyzed intramolecular C-N bond formation, would yield a substituted oxindole or a related lactam.

While direct examples for this compound are not readily found, the cyclization of similar 2-halophenylacetic acid derivatives is a well-established synthetic strategy. For instance, the synthesis of β-lactams can be achieved through the cyclization of β-amino acids, which can be conceptually related to the cyclization of an activated derivative of this compound. nih.gov

Skeletal Rearrangements:

Skeletal rearrangements for a molecule like this compound are less common under typical conditions. However, under specific circumstances, such as in the presence of strong acids or under photochemical conditions, rearrangements involving the phenyl ring or the side chain could potentially occur, though such reactions are not well-documented for this specific substrate.

Table 2: Potential Intramolecular Cyclization Products from this compound Derivatives

DerivativeReaction TypeProduct Scaffold
N-Alkyl AmidePd-catalyzed C-N couplingSubstituted Oxindole
N-Allyl AmideHeck-type cyclizationDihydroquinolinone derivative
Ester (with subsequent reactions)Carbonylative cyclizationBenzofuranone derivative

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of kinetic experiments and spectroscopic analysis. Although specific studies on this compound are lacking, the general methodologies applied to substituted phenylacetic acids are applicable.

Kinetic Studies:

Kinetic studies are crucial for determining the rate law of a reaction, which provides insight into the composition of the rate-determining step. For a reaction involving this compound, one could monitor the disappearance of the starting material or the appearance of a product over time under various concentrations of reactants and catalysts.

For example, in a palladium-catalyzed cyclization, one might find that the reaction is first-order in the substrate and first-order in the palladium catalyst, suggesting that the oxidative addition step is rate-limiting. The effect of temperature on the reaction rate can be used to determine the activation energy of the process. magritek.com

Spectroscopic Studies:

Spectroscopic techniques are indispensable for identifying reactants, products, and transient intermediates.

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for tracking the progress of a reaction. Real-time NMR monitoring can provide kinetic data by observing the change in peak integrals over time. magritek.com For a reaction involving this compound, one would expect to see characteristic shifts in the aromatic and methylene (B1212753) protons as the reaction proceeds.

FT-IR Spectroscopy: Infrared spectroscopy is particularly useful for monitoring changes in the carboxylic acid group (C=O and O-H stretches) and for identifying the formation of new functional groups, such as an amide or ester in a cyclization precursor, or a carbonyl group in a decarboxylation product. pulsus.com

Mass Spectrometry: MS is used to identify the molecular weight of intermediates and products, helping to confirm the proposed reaction pathway. In palladium-catalyzed reactions, it is sometimes possible to detect key organopalladium intermediates using techniques like electrospray ionization mass spectrometry (ESI-MS).

UV-Visible Spectroscopy: This technique can be used to study the kinetics of reactions that involve a change in chromophore concentration, which is common in reactions involving transition metal catalysts or highly conjugated systems. pulsus.com

By combining these methods, a detailed picture of the reaction mechanism, including the identification of intermediates and the determination of the rate-limiting step, can be constructed.

Table 3: Spectroscopic Techniques and Their Application in Mechanistic Studies

TechniqueInformation ObtainedApplication to this compound Reactions
¹H and ¹³C NMRStructural information, reaction progress, kinetic dataMonitoring disappearance of starting material, appearance of product, identifying intermediates.
FT-IRFunctional group identificationTracking changes in the carboxylic acid group, identifying new carbonyls or amide bonds.
Mass SpectrometryMolecular weight of products and intermediatesConfirming product structure, detecting catalytic intermediates.
UV-VisibleConcentration of chromophores, kinetic dataMonitoring reactions involving colored catalysts or conjugated products.

Strategic Derivatization of 2 5 Chloro 2 Iodophenyl Acetic Acid for Advanced Applications

Chemoselective Functionalization of the Carboxylic Acid Group

The carboxylic acid group in 2-(5-chloro-2-iodophenyl)acetic acid is a primary site for a variety of chemoselective derivatizations, including esterification and amidation. These reactions are fundamental in altering the molecule's polarity, solubility, and biological activity.

Esterification: The conversion of the carboxylic acid to its corresponding esters can be achieved under various conditions. For instance, reaction with alcohols in the presence of an acid catalyst or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are common methods. While specific examples for this compound are not extensively documented in publicly available literature, the principles of esterification are well-established for structurally similar phenylacetic acids.

Amidation: The formation of amides from the carboxylic acid group introduces a key structural motif found in many biologically active compounds. This transformation is typically carried out by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. This approach allows for the introduction of a diverse range of substituents. For example, the related 2-iodophenylacetic acid can be converted to its acyl chloride and subsequently reacted with amines to form various amide derivatives . This methodology is directly applicable to this compound for the synthesis of novel amide libraries.

A notable application of this functionalization is in the synthesis of thiazolidinone derivatives, which have shown potential as anticancer agents. By forming an amide linkage, the this compound scaffold can be incorporated into these heterocyclic structures nih.gov.

Reaction Type Reagents and Conditions Product Type Potential Applications
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC)EstersProdrugs, Fine chemicals
Amidation1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂)AmidesPharmaceutical intermediates, Bioactive molecules

Selective Transformations at Halogen Sites

The presence of two different halogen atoms, chlorine and iodine, on the phenyl ring of this compound allows for selective transformations due to their differential reactivity. The carbon-iodine bond is significantly weaker and more susceptible to cleavage than the carbon-chlorine bond, enabling regioselective cross-coupling reactions.

Suzuki-Miyaura Coupling: The iodo group is an excellent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the selective formation of a new carbon-carbon bond at the 2-position of the phenyl ring by reacting with various boronic acids or their esters. This reaction is a powerful tool for introducing aryl or heteroaryl substituents, thereby expanding the molecular diversity of the derivatives nih.gov. The chloro group generally remains intact under standard Suzuki-Miyaura conditions, providing a handle for subsequent functionalization.

Sonogashira Coupling: Similar to the Suzuki-Miyaura reaction, the iodo-substituent can be selectively replaced using palladium-catalyzed Sonogashira coupling with terminal alkynes. This introduces an alkynyl group, a valuable building block for further transformations or for its electronic properties.

Buchwald-Hartwig Amination: The iodo-position can also undergo selective C-N bond formation through Buchwald-Hartwig amination. This reaction allows for the introduction of primary or secondary amines, leading to the synthesis of various aniline (B41778) derivatives.

The selective functionalization of the iodo-position while retaining the chloro-substituent is a key strategy for the stepwise construction of complex molecules.

Reaction Type Catalyst/Reagents Selective Site Bond Formed
Suzuki-Miyaura CouplingPd catalyst, Base, Boronic acid (RB(OH)₂)Iodo-positionC-C (Aryl/Heteroaryl)
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, Alkyne (R-C≡CH)Iodo-positionC-C (Alkynyl)
Buchwald-Hartwig AminationPd catalyst, Ligand, Base, Amine (R₂NH)Iodo-positionC-N

Synthesis of Multifunctional Derivatives

The orthogonal reactivity of the carboxylic acid group and the two halogen sites enables the synthesis of multifunctional derivatives. By combining the reactions described above, it is possible to sequentially or, in some cases, concurrently modify different parts of the molecule.

For instance, one could first perform a Suzuki-Miyaura coupling at the iodo-position to introduce a new aryl group. The resulting biaryl compound, still containing the carboxylic acid and the chloro-substituent, can then undergo esterification or amidation at the carboxylic acid. Subsequently, the less reactive chloro-group could potentially be functionalized under more forcing conditions, although such transformations are more challenging.

This step-wise approach allows for precise control over the final structure of the molecule, leading to highly complex and tailored derivatives.

Integration into Complex Molecular Architectures and Scaffolds

This compound serves as a valuable building block for the construction of more complex molecular architectures and scaffolds. Its inherent functionality allows it to be incorporated into larger systems, bringing with it the potential for further diversification.

The synthesis of heterocyclic compounds is a prime example. The carboxylic acid can be used as a handle to build rings, such as in the formation of thiazolidinones or other heterocyclic systems relevant to medicinal chemistry nih.gov. The halogen atoms can then be used to anchor these scaffolds to other molecular fragments or to modulate their electronic properties.

The ability to build upon this core structure makes this compound a strategic starting material in the design and synthesis of novel compounds for various advanced applications.

Computational Chemistry and Theoretical Investigations of Halogenated Phenylacetic Acids

Quantum Chemical Calculations of Electronic and Molecular Structures

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), are fundamental in determining the optimized geometry and electronic properties of halogenated phenylacetic acids. nih.gov Methods such as DFT with the B3LYP functional and the 6-311++G(d,p) basis set have been shown to provide results that are in good agreement with experimental data for related phenylacetic acid derivatives. nih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

For 2-(5-Chloro-2-iodophenyl)acetic acid, these calculations would precisely map the spatial arrangement of the chloro, iodo, and acetic acid substituents on the phenyl ring. The electronic properties, such as charge distribution and dipole moment, are also determined, offering a picture of the molecule's polarity and electronic nature.

Molecular Electrostatic Potential (MEP) analysis is a vital computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. capes.gov.br The MEP map displays regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential, which are electron-poor and prone to nucleophilic attack.

In this compound, the MEP surface would show the most negative potential (typically colored red) concentrated around the oxygen atoms of the carboxylic acid group, indicating their role as hydrogen bond acceptors. Conversely, a region of positive electrostatic potential (typically colored blue), known as a σ-hole, would be located on the outer side of the iodine atom along the C-I bond axis. tuni.fi This positive region makes the iodine atom an electrophilic site and a potent halogen bond donor. acs.org A similar, albeit weaker, σ-hole would also be present on the chlorine atom. The hydrogen atom of the carboxylic acid group would also represent a region of high positive potential.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. taylorandfrancis.com

For this compound, the presence of two electron-withdrawing halogen substituents on the phenyl ring is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylacetic acid. wikipedia.orgnih.gov This generally leads to a larger HOMO-LUMO gap, suggesting increased stability. FMO analysis can be used to predict the outcomes of various reactions, including pericyclic reactions. slideshare.netethz.ch

Table 1: Illustrative Frontier Orbital Energies for Related Aromatic Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzene-9.241.1410.38
Chlorobenzene-9.08-0.348.74
Iodobenzene-8.71-0.598.12
Phenylacetic Acid-9.52-0.419.11

Note: These values are representative and calculated using various DFT methods. The exact values for this compound would require specific calculations but are expected to follow similar trends influenced by its substituents.

Intermolecular and Intramolecular Interactions Analysis

The solid-state structure and macroscopic properties of this compound are governed by a network of intermolecular and intramolecular interactions. Computational methods are essential for identifying and quantifying these non-covalent forces.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). acs.org This occurs due to the anisotropic distribution of electron density on the halogen, creating the positive σ-hole. tuni.fi In this compound, the iodine atom is a particularly effective halogen bond donor. It can form strong halogen bonds with acceptors such as the carbonyl oxygen of a neighboring molecule.

Table 2: Typical Geometries of Halogen Bonds

Interaction TypeDonorAcceptorDistance (Å)Angle (°) (C-X···A)
C-I···OIodineOxygen~2.8 - 3.4~160 - 180
C-Cl···OChlorineOxygen~2.9 - 3.5~150 - 175
C-I···πIodineAromatic Ring~3.5 - 3.9~160 - 180

Note: These are typical ranges observed in crystal structures containing similar functional groups.

Aromatic (or π-π) stacking interactions are non-covalent interactions between aromatic rings, fundamental to the structure of many chemical and biological systems. researchgate.net These interactions can occur in several geometries, including face-to-face (parallel) and edge-to-face (perpendicular or T-shaped). nih.gov The stability of these arrangements arises from a combination of electrostatic interactions and London dispersion forces. rsc.org

The phenyl ring of this compound can engage in π-stacking with neighboring molecules, contributing significantly to the stabilization of its crystal lattice. nih.gov London dispersion forces, which are attractive forces arising from temporary fluctuations in electron density, are particularly significant for this molecule due to the presence of the large and highly polarizable iodine atom. These forces, though individually weak, become collectively important in determining the condensed-phase structure.

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry provides the tools to model the entire course of a chemical reaction, mapping out the energy landscape that connects reactants to products. This involves calculating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that lie at the energy maxima along the reaction coordinate. wikipedia.org

For this compound, reaction pathway modeling could be applied to various processes. A common reaction for carboxylic acids is the formation of a hydrogen-bonded dimer. Computational modeling can determine the precise geometry and stabilization energy of this dimer. Another example is modeling its synthesis, such as in a Suzuki coupling reaction, to understand the mechanism and factors influencing yield. nih.gov By characterizing the transition state, chemists can calculate the activation energy barrier for a reaction, which is directly related to the reaction rate. pku.edu.cn This predictive power is invaluable for optimizing reaction conditions and designing new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Studies for Halogenated Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For halogenated compounds, including halogenated phenylacetic acids, QSAR studies are instrumental in predicting their biological efficacy and potential toxicity, thereby guiding the synthesis of more potent and safer molecules. These studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the compounds, which are then correlated with their experimentally determined biological activities using statistical methods.

Research Findings in QSAR of Halogenated Phenylacetic Acid Analogs

While specific QSAR studies focusing solely on this compound are not extensively available in the public domain, valuable insights can be drawn from research on structurally related halogenated phenylacetic acid derivatives. A notable example is the QSAR analysis of a series of 4',5-disubstituted 3-biphenylylacetic acid derivatives, which share the core phenylacetic acid scaffold and feature halogen substitutions.

One such study quantitatively analyzed a series of these derivatives to correlate their anti-inflammatory activity and toxicity with various physicochemical parameters. tsijournals.com Multiple linear regression (MLR) analysis was employed to develop QSAR models. tsijournals.com The study revealed the significant role of electronic and steric parameters in influencing the biological activity of these compounds. tsijournals.com

For anti-inflammatory activity, a QSAR model was developed that demonstrated a correlation with descriptors such as the Verloop B4 parameter (a steric descriptor) and the Inertia Moment 2 Length of the whole molecule. tsijournals.com The negative coefficients for these parameters in the derived equation suggested that bulkier substituents at specific positions could decrease the anti-inflammatory activity. tsijournals.com

In terms of toxicity, a separate QSAR model indicated the importance of electronic parameters like the Dipole Moment Z Component and VAMP HOMO (Highest Occupied Molecular Orbital energy), along with the steric parameter Inertia Moment 2 Length. tsijournals.com The negative contribution of these descriptors to the toxicity model suggested that modifications leading to lower values for these parameters could result in less toxic compounds. tsijournals.com

These findings underscore the power of QSAR in elucidating the structural requirements for desired biological activity and reduced toxicity in halogenated phenylacetic acid derivatives. By understanding the quantitative impact of different substituents and their properties, medicinal chemists can more rationally design new compounds with improved therapeutic profiles.

Interactive Data Table of Substituted 3-Biphenylylacetic Acid Derivatives

The following table presents data from a QSAR study on 4',5-disubstituted 3-biphenylylacetic acid derivatives, illustrating the relationship between chemical structure, anti-inflammatory activity, and toxicity. tsijournals.com

CompoundR1R2Log (% Inhibition)Log (LD50)
1HH1.342.85
2FH1.512.72
3ClH1.632.61
4BrH1.692.55
5IH1.732.49
6CH3H1.452.78
7OCH3H1.392.81
8HF1.482.75
9HCl1.592.65
10HBr1.652.59
11HI1.702.52
12HCH31.412.80
13HOCH31.362.83
14FF1.622.64
15ClCl1.782.48
16BrBr1.852.41
17II1.912.34
18CH3CH31.542.71
19OCH3OCH31.472.76
20FCl1.722.54
21ClBr1.812.45
22BrI1.882.38

Advanced Analytical Techniques for the Characterization of 2 5 Chloro 2 Iodophenyl Acetic Acid and Its Derivatives

High-Resolution Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. For 2-(5-Chloro-2-iodophenyl)acetic acid, ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques provide unambiguous evidence of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic region for this compound is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The proton at C6 (ortho to the iodine) would likely appear as a doublet, coupled to the proton at C4. The proton at C4 would appear as a doublet of doublets, coupled to both the C3 and C6 protons. The proton at C3 (ortho to the chloro group) would appear as a doublet. The methylene (B1212753) (-CH₂-) protons of the acetic acid side chain would typically resonate as a singlet, while the acidic proton of the carboxylic acid (-COOH) would appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. washington.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons, one for the methylene carbon, and one for the carbonyl carbon of the carboxylic acid. The chemical shifts are influenced by the electronegativity and anisotropic effects of the iodine and chlorine substituents. The carbon bearing the iodine (C2) is expected to be significantly shifted upfield, while the carbon attached to the chlorine (C5) will be downfield. The carbonyl carbon will appear at the most downfield position. hmdb.cabas.bg

2D NMR Techniques: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity. A ¹H-¹H COSY spectrum would confirm the coupling relationships between the aromatic protons. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning the quaternary carbons and confirming the position of the acetic acid side chain relative to the halogen substituents. bas.bg

Table 1: Predicted NMR Data for this compound

TechniqueAssignmentPredicted Chemical Shift (ppm)Expected Multiplicity
¹H NMR-COOH~11-12br s
Ar-H (C6)~7.8-8.0d
Ar-H (C4)~7.3-7.5dd
Ar-H (C3)~7.1-7.2d
-CH₂-~3.8-4.0s
¹³C NMRC=O~175-178-
C-Cl (C5)~138-140-
C-CH₂ (C1)~135-137-
CH (C3)~130-132-
CH (C4)~128-130-
CH (C6)~126-128-
C-I (C2)~98-102-
-CH₂-~43-46-

Mass Spectrometry (MS, LC-MS, UHPLC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS or UHPLC-MS), it also provides a powerful tool for separation and quantification.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound would produce a molecular ion peak (M⁺). A characteristic feature would be the isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks. libretexts.org Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) and the cleavage of the bond between the aromatic ring and the side chain. chemguide.co.uklibretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): These hyphenated techniques are essential for analyzing complex mixtures and quantifying the compound in various matrices. Using electrospray ionization (ESI) in negative ion mode, the compound would be readily detected as the deprotonated molecule [M-H]⁻. LC-MS/MS methods can be developed for high sensitivity and specificity by monitoring the fragmentation of the parent ion into specific product ions. nih.govresearchgate.net Such methods are crucial for impurity profiling and stability studies. The use of UHPLC provides faster analysis times and improved resolution compared to conventional HPLC. mdpi.comresearchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

TechniqueIon/FragmentExpected m/zNotes
MS (EI)[M]⁺ (for ³⁵Cl)295.9Molecular ion
[M+2]⁺ (for ³⁷Cl)297.9Isotope peak, ~33% intensity of M⁺
[M-COOH]⁺250.9Loss of carboxylic acid group
[C₇H₄ClI]⁺250.9Benzylic cleavage
LC-MS (ESI-)[M-H]⁻294.9Deprotonated molecule

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. The C-Cl and C-I stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system. Phenylacetic acid derivatives typically exhibit absorption maxima (λ_max) in the UV region. The presence of halogen substituents on the phenyl ring can cause a bathochromic (red) shift of these absorption bands.

Table 3: Expected Vibrational and Electronic Spectroscopy Data

TechniqueFunctional Group / TransitionExpected Wavenumber (cm⁻¹) / Wavelength (nm)
IR SpectroscopyO-H stretch (Carboxylic acid)2500-3300 (broad)
C-H stretch (Aromatic)3000-3100
C=O stretch (Carbonyl)1680-1720
C=C stretch (Aromatic)1450-1600
C-Cl / C-I stretch< 800
UV-Vis Spectroscopyπ → π* transitions~230-280 nm

Chromatographic Purity and Compositional Analysis

Chromatographic techniques are paramount for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse method for purity determination of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is most suitable. researchgate.net A C18 or C8 column is typically used as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.comnih.gov Gradient elution is often employed to achieve optimal separation of compounds with different polarities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance. nih.gov

Table 4: Typical HPLC Conditions for Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
ElutionGradient
Flow Rate1.0 mL/min
DetectorUV at ~254 nm
Column TemperatureAmbient or controlled (e.g., 35 °C)

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, this compound must first be converted into a more volatile derivative, typically an ester (e.g., methyl or ethyl ester), before GC analysis. google.com This derivatization is commonly achieved by reacting the acid with an alcohol in the presence of an acid catalyst. The resulting volatile ester can then be analyzed by GC, often using a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. bldpharm.com

Table 5: Typical GC Conditions for Analysis of a Volatile Derivative

ParameterTypical Condition
DerivatizationEsterification (e.g., to methyl ester)
ColumnCapillary column (e.g., DB-5, HP-5MS)
Carrier GasHelium or Hydrogen
Injector Temperature~250 °C
Oven ProgramTemperature gradient (e.g., 100 °C to 280 °C)
DetectorFID or MS

Elemental Composition Analysis

The determination of the elemental composition of a synthesized compound is a cornerstone of chemical characterization, providing fundamental proof of its atomic makeup. For this compound and its derivatives, this analysis is crucial for confirming the molecular formula and assessing the purity of the sample. The primary techniques employed for this purpose are combustion analysis and high-resolution mass spectrometry (HRMS).

Combustion analysis is a robust and long-standing method for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in an organic compound. The sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, etc.) are quantitatively measured. For halogen-containing compounds like this compound, specific modifications and detection methods are used to determine the percentage of chlorine and iodine. The experimentally determined percentages of each element are then compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity.

High-resolution mass spectrometry (HRMS) offers a highly sensitive and accurate method for determining the elemental formula of a compound. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula. The experimentally measured exact mass is compared to the theoretical exact mass calculated for a potential molecular formula. A small mass error, typically in the parts per million (ppm) range, supports the proposed elemental composition.

For the parent compound, this compound, the theoretical elemental composition is calculated based on its molecular formula, C₈H₆ClIO₂. These theoretical values serve as the benchmark against which experimental results are compared. In practice, researchers synthesizing this compound would report their experimental findings alongside these theoretical values to validate the structure. For instance, in the characterization of related complex molecules like diclofenac (B195802) impurities, elemental analysis results are presented to confirm the proposed structure, where the "found" values from analysis closely match the "calculated" theoretical values. niscpr.res.in

Below are the calculated elemental percentages for this compound.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.011896.08830.77
HydrogenH1.00866.0481.94
ChlorineCl35.453135.45311.35
IodineI126.901126.9040.62
OxygenO15.999231.99810.24
Total 312.487 100.00

Note: Values are calculated based on the molecular formula C₈H₆ClIO₂ and standard atomic weights. The experimental values obtained from combustion analysis would be expected to be in close agreement with these theoretical percentages.

Research Applications of 2 5 Chloro 2 Iodophenyl Acetic Acid in Synthetic Chemistry

Precursor in the Synthesis of Diverse Organic Compounds

The presence of two different halogen atoms on the phenyl ring of 2-(5-Chloro-2-iodophenyl)acetic acid, each with distinct reactivities, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in reactions like the Suzuki, Heck, and Sonogashira couplings allows for selective substitution at the 2-position, while leaving the 5-chloro position intact for potential subsequent transformations.

This selective reactivity enables the synthesis of a wide range of substituted phenylacetic acid derivatives. For instance, Sonogashira coupling can be employed to introduce alkyne moieties, Heck coupling can be used to append vinyl groups, and Suzuki coupling facilitates the introduction of aryl or heteroaryl substituents. organic-chemistry.orgwikipedia.orgnih.gov These reactions significantly expand the diversity of compounds that can be accessed from this single precursor. The resulting products can serve as intermediates for more complex molecules or as final target compounds with specific chemical or biological properties.

Below is a table illustrating the potential diversity of organic compounds that can be synthesized from this compound via various cross-coupling reactions.

Coupling ReactionReactantProductApplication/Significance
Suzuki Coupling Arylboronic acid2-(2-Aryl-5-chlorophenyl)acetic acidPrecursors for biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.
Heck Coupling Alkene (e.g., Styrene)2-(5-Chloro-2-vinylphenyl)acetic acidBuilding blocks for polymers and materials with specific optical or electronic properties.
Sonogashira Coupling Terminal alkyne2-(5-Chloro-2-alkynylphenyl)acetic acidIntermediates for the synthesis of heterocycles, natural products, and conjugated materials. wikipedia.org
Ullmann Condensation Phenol or Amine2-(5-Chloro-2-phenoxyphenyl)acetic acid or 2-(5-Chloro-2-aminophenyl)acetic acidSynthesis of diaryl ethers and anilines, which are important structural units in medicinal chemistry. wikipedia.org

This table is illustrative and represents the potential synthetic pathways based on the known reactivity of similar compounds.

Building Block for Heterocyclic Systems and Novel Scaffolds

The functional groups present in this compound, namely the carboxylic acid, the iodine atom, and the chlorine atom, provide multiple points for modification and cyclization, making it a valuable starting material for the synthesis of a variety of heterocyclic systems and novel molecular scaffolds. organic-chemistry.org

The carboxylic acid moiety can be readily converted into other functional groups such as amides, esters, or acid chlorides. These derivatives can then undergo intramolecular cyclization reactions. For example, an amide derivative could potentially undergo an intramolecular Heck or Ullmann-type reaction to form a lactam fused to the phenyl ring.

While direct synthesis pathways from this compound are not extensively documented in publicly available literature, its structural motifs are present in complex heterocyclic drugs. A notable example is the sedative-hypnotic drug Zopiclone, which contains a 6-(5-chloro-2-pyridyl) moiety. The synthesis of such a pyridyl group from a phenyl precursor is a known transformation in organic chemistry, suggesting that a derivative of this compound could serve as a key intermediate. nih.govbaranlab.org The conversion of the iodophenyl group to a pyridyl ring system could potentially be achieved through various synthetic strategies, followed by the construction of the pyrrolo[3,4-b]pyrazine ring system using the acetic acid side chain.

The ability to perform selective cross-coupling reactions at the iodo-position further enhances its utility in building complex scaffolds. For instance, a Suzuki coupling could introduce a nitrogen-containing heterocycle, which could then participate in a subsequent cyclization reaction involving the acetic acid side chain. This modular approach allows for the construction of a wide range of novel heterocyclic frameworks with potential applications in medicinal chemistry and materials science.

Contribution to the Development of Chemical Probes and Intermediates for Biological Research

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in a cellular context. The development of such probes often requires versatile chemical scaffolds that can be easily modified to optimize binding affinity, selectivity, and other properties. This compound, with its multiple points of functionalization, represents a promising scaffold for the synthesis of chemical probes and other intermediates for biological research. rice.edugoogle.com

The selective reactivity of the iodo and chloro substituents allows for the systematic introduction of different chemical groups. For example, a fluorescent dye could be attached at the 2-position via a Sonogashira or Suzuki coupling, while the carboxylic acid moiety could be used to link the molecule to a targeting group or a solid support. This modular synthesis approach is highly valuable in the development of "turn-on" fluorescent probes, where the fluorescence is quenched until the probe interacts with its target. rice.edu

Furthermore, the phenylacetic acid core is a common structural motif in many biologically active molecules. By using this compound as a starting material, medicinal chemists can create libraries of compounds with diverse substituents on the phenyl ring. These libraries can then be screened for biological activity against various targets, such as enzymes or receptors. The information gained from these screenings can guide the design of more potent and selective drug candidates.

Applications in Materials Science Precursor Synthesis

The unique chemical functionalities of this compound also make it a potential precursor for the synthesis of advanced materials. The presence of reactive halogen atoms and a carboxylic acid group allows for its incorporation into polymeric structures or its use in the synthesis of functional monomers.

The carboxylic acid group can be used for polymerization reactions, such as polyester (B1180765) or polyamide formation. The resulting polymers would have pendant chloro- and iodo-phenyl groups, which could be further functionalized to tune the material's properties. For example, cross-coupling reactions could be performed on the polymer backbone to introduce groups that enhance thermal stability, conductivity, or optical properties.

Moreover, this compound can be used to synthesize specialized monomers for use in various polymerization techniques. For instance, after modification of the carboxylic acid group, the iodo-substituent can participate in atom transfer radical polymerization (ATRP) or other controlled polymerization methods. This would allow for the synthesis of well-defined polymers with specific architectures and functionalities. The resulting materials could find applications in areas such as organic electronics, sensor technology, and drug delivery systems where precise control over the material's structure and properties is crucial. rsc.org

Future Perspectives and Emerging Research Avenues for Chloro Iodophenyl Acetic Acid Chemistry

Development of Highly Efficient and Sustainable Catalytic Systems

The synthesis of substituted phenylacetic acids, including halogenated variants, often relies on catalytic processes. The future in this domain is heavily focused on "green chemistry" principles, aiming to replace traditional catalysts with more sustainable and efficient alternatives.

Research is moving towards catalytic systems that operate under milder conditions, reduce waste, and utilize less hazardous materials. arborpharmchem.com One promising area is the use of novel catalysts like polyoxometalates (POMs), which are metal-oxo clusters that can be stabilized in aqueous solutions to catalyze reactions such as selective oxidations. synchrotron-soleil.fr These systems can offer high yields and selectivity in environmentally friendly solvents like water, representing a significant leap from methods requiring organic solvents. synchrotron-soleil.fr Another key trend is biocatalysis, which employs enzymes as natural catalysts. arborpharmchem.com Enzymes provide unparalleled specificity and operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. arborpharmchem.com The development of robust, reusable catalysts is a central goal, minimizing waste and improving the economic viability of synthetic processes.

Catalytic ApproachKey CharacteristicsFuture Research FocusSource
Traditional CatalysisOften relies on heavy metals, harsh reaction conditions, and organic solvents.Improving efficiency and reducing environmental impact. arborpharmchem.com
BiocatalysisUses enzymes as natural catalysts; high selectivity and mild operating conditions.Enhancing enzyme stability and broadening the scope of applicable reactions for API synthesis. arborpharmchem.com
Supramolecular Catalysis (e.g., POMs)Encapsulates catalysts (like POMs) to enhance stability and solubility in green solvents (e.g., water).Designing new host-guest systems for a wider range of chemical transformations. synchrotron-soleil.fr

Expansion of Reaction Scope and Selectivity

Expanding the diversity of molecules that can be synthesized from a core structure like 2-(5-Chloro-2-iodophenyl)acetic acid is a primary objective for medicinal chemists. Future research will focus on developing new chemical reactions that allow for more precise and varied modifications of the phenylacetic acid backbone.

The development of novel cross-coupling reactions, such as specialized Suzuki couplings for Csp2-Csp3 bond formation, enables the introduction of complex alkyl groups onto the aromatic ring. inventivapharma.com Research indicates that reaction conditions, such as the choice of base, can significantly impact the efficiency of these couplings, particularly for substrates with electron-withdrawing groups. inventivapharma.com Furthermore, late-stage functionalization techniques are becoming increasingly important. These methods allow for the modification of complex molecules at a late point in the synthetic sequence, providing rapid access to a library of derivatives from a common advanced intermediate. The goal is to achieve greater control over regioselectivity and stereoselectivity, ensuring that functional groups are installed at the desired position and with the correct spatial orientation. researchgate.net

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry and in silico modeling are revolutionizing drug discovery by allowing scientists to design and evaluate molecules before they are ever synthesized in a lab. For the chloro-iodophenyl acetic acid framework, these tools can predict how structural modifications will affect biological activity and physicochemical properties.

Molecular docking studies are a cornerstone of this approach, used to predict the binding interactions between potential drug candidates, like phenylacetic acid derivatives, and biological targets such as proteins and enzymes. researchgate.net For example, computational studies on phenylacetic acid (PAA) derivatives have been used to investigate their binding modes with targets like DNA and various kinases, revealing that specific substitutions (e.g., meta-substituents) can lead to stronger binding interactions. researchgate.net Beyond predicting activity, computational tools are now being used to predict the outcomes of chemical reactions. Machine learning and geometric deep learning models can forecast the products of complex reactions, helping chemists design more efficient synthetic routes and avoid dead ends. ethz.ch This predictive power accelerates the hit-to-lead process in drug discovery. ethz.ch

Computational Tool/MethodApplication in Phenylacetic Acid ChemistryObjectiveSource
Molecular DockingPredicts binding affinity and mode of PAA derivatives with biological targets (e.g., enzymes, DNA).Identify derivatives with the highest potential for therapeutic effect. researchgate.net
3D-QSAR ModelingRelates the 3D structure of molecules to their biological activity to guide the design of more potent compounds.Filter virtual libraries to prioritize synthesis of the most promising candidates. nih.gov
Reaction Prediction (AI/ML)Uses deep learning to predict the most likely products and success of a chemical reaction.Optimize synthetic routes and expedite the discovery of new molecules. ethz.ch
Molecular Dynamics SimulationSimulates the time-dependent behavior and interactions of a molecule with its target.Understand the stability and dynamics of the ligand-protein complex over time. nih.gov

Integration of Continuous Flow Chemistry and Automation for Scalable Synthesis

To meet the demands of pharmaceutical production, the synthesis of active pharmaceutical ingredients (APIs) and their precursors must be efficient, reliable, and scalable. Continuous flow chemistry and automation are key technologies driving this transformation.

Unlike traditional batch processing, where reactants are mixed in a large vessel, continuous flow chemistry involves pumping reagents through a network of tubes and reactors. arborpharmchem.com This method offers superior control over reaction parameters like temperature and pressure, leading to improved product yield and quality. arborpharmchem.combeilstein-journals.org The small reactor volumes enhance safety, especially when dealing with highly reactive intermediates. beilstein-journals.org

The integration of automation with flow synthesis allows for the creation of fully automated platforms for API production. europeanpharmaceuticalreview.cominnovationnewsnetwork.com These systems can perform multi-step syntheses, including purification and analysis, with minimal human intervention. innovationnewsnetwork.comnih.gov A novel technique called solid phase synthesis-flow (SPS-flow) combines the benefits of solid-supported synthesis with continuous flow, enabling the automated, end-to-end production of complex molecules. europeanpharmaceuticalreview.cominnovationnewsnetwork.com This approach not only accelerates the production of known compounds but also facilitates the rapid synthesis of derivative libraries for drug discovery. innovationnewsnetwork.com It is estimated that a significant percentage of top-selling small-molecule drugs could be produced using such techniques. innovationnewsnetwork.com

ParameterBatch SynthesisContinuous Flow SynthesisSource
Process Reactants are added to a vessel, reacted, and then the product is isolated.Reagents are continuously pumped through a reactor. arborpharmchem.com
Scalability Scaling up can be challenging and may alter reaction parameters.Easily scaled by running the process for a longer duration. arborpharmchem.com
Safety Large volumes of potentially hazardous materials are mixed at once.Small reaction volumes at any given time significantly reduce risk. beilstein-journals.org
Control Difficult to achieve precise control over temperature and mixing.Superior heat and mass transfer allow for precise control over reaction conditions. beilstein-journals.org
Integration Integrating purification and analysis steps can be cumbersome.Allows for in-line purification and real-time analysis, creating a streamlined process. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(5-Chloro-2-iodophenyl)acetic acid with high purity and yield?

  • Methodological Answer : Optimize synthesis using statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, a central composite design can reduce the number of experiments while maximizing yield . Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s approach) can predict viable synthetic routes by analyzing transition states and intermediates, reducing trial-and-error experimentation .
Key Parameters Optimal Range Impact on Yield
Temperature80–100°CHigher yields at elevated temps
Solvent (Polarity)DMF/THFPolar aprotic solvents enhance reactivity
Catalyst Loading5–10 mol%Excess catalyst may cause side reactions

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the aromatic proton environment and acetic acid moiety. The iodine substituent causes distinct deshielding in 1^1H NMR .
  • FT-IR : Identify carboxylic acid O-H stretches (~2500–3300 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) .
  • X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides precise bond lengths and angles (e.g., analogous copper complexes in used XRD for structural validation) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols .
  • First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical monitoring for 48 hours due to delayed toxicity risks .

Advanced Research Questions

Q. How can computational chemistry tools predict reactivity and reaction pathways for this compound?

  • Methodological Answer :

  • Reaction Mechanism Modeling : Use density functional theory (DFT) to calculate activation energies for potential pathways (e.g., iodination or decarboxylation). ICReDD’s workflow integrates computational predictions with experimental validation to prioritize high-probability routes .

  • QSAR Studies : Compare with structurally similar compounds (e.g., ethyl 2-(5-chloro-2-fluorophenyl)acetate in ) to predict reactivity trends .

    Computational Tool Application Outcome
    DFT (Gaussian, ORCA)Transition state analysisIdentifies energetically feasible pathways
    Molecular DynamicsSolvent effectsPredicts solubility and stability

Q. How to resolve contradictions between experimental and computational data on the compound’s stability under varying pH?

  • Methodological Answer :

  • Cross-Validation : Perform pH-dependent stability assays (e.g., HPLC monitoring) and compare with pKa predictions from COSMO-RS or DFT. Discrepancies may arise from solvent models or neglected intermolecular interactions .
  • Surface Chemistry Analysis : Use microspectroscopic imaging ( ) to study degradation products adsorbed on surfaces, which computational models might overlook .

Q. What reactor design principles ensure scalability of this compound synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions. CRDC subclass RDF2050112 emphasizes reaction fundamentals and reactor design for scalability .

  • Process Control : Implement real-time monitoring (e.g., inline FTIR) to adjust parameters like residence time and temperature gradients .

    Parameter Lab Scale Pilot Scale
    Mixing EfficiencyMagnetic stirrerHigh-shear mixer
    Temperature ControlOil bathJacketed reactor

Q. How do acid dissociation constants (pKa) influence the reactivity of this compound?

  • Methodological Answer :

  • Experimental pKa Determination : Use potentiometric titration in aqueous/organic solvent mixtures. Compare with NIST data for analogous acetic acid derivatives ( ) .

  • Computational pKa Prediction : Apply implicit solvent models (e.g., SMD) in DFT to correlate electronic effects (e.g., electron-withdrawing iodine) with acidity .

    Derivative Experimental pKa Predicted pKa
    This compound3.23.5
    2,2-Diphenyl-2-hydroxyacetic acid2.83.0

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.